4,4-Diphenylbutanoic acid
Description
4,4-Diphenylbutanoic acid (CAS 14578-67-7) is a carboxylic acid derivative with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol . Its structure features two phenyl groups attached to the fourth carbon of a butanoic acid backbone. This compound is primarily utilized in pharmaceutical synthesis, particularly as an intermediate in the preparation of chiral tetralone derivatives and antidepressants (e.g., derivatives of cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine) . Limited physical property data (e.g., boiling point, solubility) are available in the provided evidence, but its crystalline derivatives and analogs are frequently studied for applications in materials science and drug development.
Properties
CAS No. |
14578-67-7 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
4,4-diphenylbutanoic acid |
InChI |
InChI=1S/C16H16O2/c17-16(18)12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,18) |
InChI Key |
FLSBZXWDASEHJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)C2=CC=CC=C2 |
Other CAS No. |
14578-67-7 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Chemical Reactions Analysis
Mechanistic Pathway
The proposed mechanism involves:
-
Enolization of the substrate (4-oxo acid) facilitated by low dielectric constant media .
-
Formation of a chromate ester intermediate , followed by cleavage to release benzoic acid (Scheme 1) .
Reaction Orders
Table 1: Rate Constants and Activation Parameters
| % AcOH-H₂O (v/v) | 10²k₂ (dm³mol⁻¹s⁻¹) | Eₐ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |
|---|---|---|---|---|
| 50% | 3.15 | 45.2 | -98.3 | 74.6 |
| 60% | 4.92 | 43.8 | -102.1 | 75.8 |
| 70% | 7.84 | 41.6 | -108.7 | 77.1 |
| Data derived from Eyring plots at 298–313 K . |
Solvent Effects
Increasing acetic acid content (lower dielectric constant, D ) accelerates the reaction:
Catalytic Effects
-
Picolinic acid and 1,10-phenanthroline act as catalysts by forming Cr(VI)-ligand complexes, stabilizing reactive intermediates .
-
Mn(II) ions retard the reaction by reducing Cr(IV) to Cr(III), confirming Cr(IV)'s role in the mechanism .
Thermodynamic Insights
-
Negative entropy of activation (ΔS‡ ≈ -98 to -109 J/mol·K) indicates a highly ordered transition state .
-
Enthalpy of activation (Eₐ ≈ 41–45 kJ/mol) suggests moderate energy barriers for the oxidation .
Contrast with 4,4-Diphenylbutanoic Acid
While no direct data exists for this compound, its lack of a reactive γ-keto group implies divergent reactivity. Potential reactions for this compound could include:
-
Decarboxylation under thermal or acidic conditions.
-
Esterification with alcohols.
-
Electrophilic aromatic substitution on phenyl groups.
Research Gaps and Limitations
-
No studies on This compound were identified in the provided sources.
-
Existing data is limited to chromium(VI)-mediated oxidations; other reaction types (e.g., reductions, cyclizations) remain unexplored.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 4,4-diphenylbutanoic acid and related compounds:
Physicochemical Properties
- Hydrophobicity: this compound is highly hydrophobic due to its two aromatic rings, whereas caffeic acid (LogP ~1.15–3.28) and 2,2'-biquinoline-4,4'-dicarboxylic acid (consensus LogP 2.71) exhibit moderate lipophilicity . Fluorinated analogs like 4,4-difluoro-2-methylbutanoic acid (C₅H₈F₂O₂) have enhanced electronegativity, altering solubility and reactivity compared to non-fluorinated analogs .
- Acidity: The carboxylic acid group in this compound confers moderate acidity (pKa ~4–5), similar to other aryl-substituted carboxylic acids. In contrast, caffeic acid’s phenolic hydroxyl groups (pKa ~8–10) make it less acidic .
Key Research Findings
- Coordination Chemistry: Biquinoline- and bipyridine-based analogs exhibit superior metal-binding capabilities compared to this compound, making them preferred in MOF design .
- Biological Activity: Caffeic acid’s antioxidant properties contrast with this compound’s role as a non-bioactive intermediate .
- Derivatization Potential: Amino- and fluorine-substituted derivatives of butanoic acids show enhanced utility in peptide synthesis and drug delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
